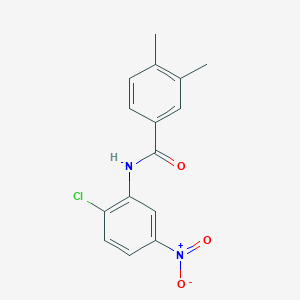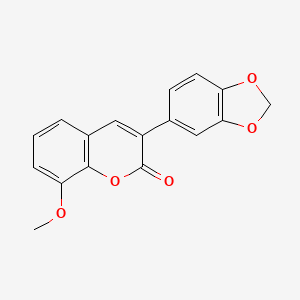
N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CNQX is a synthetic compound that belongs to the family of quinoxaline derivatives. It was first synthesized in the 1980s by researchers at the University of Bristol. Since then, it has been widely used as a tool in neuroscience research to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.
Wirkmechanismus
CNQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby reducing the excitatory synaptic transmission. This results in a decrease in the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and a reduction in the excitability of the neurons.
Biochemical and physiological effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of EPSPs, decrease the excitability of neurons, and block the induction of long-term potentiation (LTP) in the hippocampus. CNQX has also been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals.
Vorteile Und Einschränkungen Für Laborexperimente
CNQX has several advantages as a research tool. It is a highly selective antagonist of AMPA and kainate receptors, with little or no effect on NMDA receptors. It is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, CNQX has some limitations. It is not a perfect antagonist and can exhibit some partial agonist activity at high concentrations. It can also have off-target effects and interact with other ion channels and receptors.
Zukünftige Richtungen
CNQX has been a valuable research tool in neuroscience for several decades. However, there are still many unanswered questions about the role of glutamate receptors in synaptic transmission and plasticity, as well as their involvement in various neurological disorders. Some of the future directions for research include:
1. Investigating the role of AMPA and kainate receptors in different brain regions and cell types.
2. Studying the effects of CNQX on different forms of synaptic plasticity, including long-term depression (LTD) and metaplasticity.
3. Exploring the potential therapeutic applications of CNQX in the treatment of neurodegenerative diseases and other neurological disorders.
4. Developing new and more selective glutamate receptor antagonists that can be used to study the specific functions of different receptor subtypes.
5. Using CNQX in combination with other drugs or treatments to investigate their synergistic effects on synaptic transmission and plasticity.
In conclusion, N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide (CNQX) is a potent antagonist of ionotropic glutamate receptors that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has several advantages as a research tool, including its selectivity and stability, but also has some limitations. Future research directions include investigating the role of different receptor subtypes, exploring potential therapeutic applications, and developing new and more selective antagonists.
Synthesemethoden
CNQX can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitroaniline with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CNQX has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic transmission and plasticity, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNQX has also been used to study the effects of glutamate receptor antagonists on learning and memory, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-4-11(7-10(9)2)15(19)17-14-8-12(18(20)21)5-6-13(14)16/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADFNUVAQBAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)


![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)

![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)

![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)




